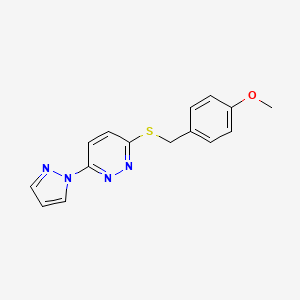
3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-methoxybenzylthio group and a 1H-pyrazol-1-yl group
Wissenschaftliche Forschungsanwendungen
Design and Synthesis : Compounds like 6-methoxy-2-aminobenzothiazole, which share structural similarities with 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine, have been synthesized and tested for their antibacterial activity against several microorganisms, showcasing their relevance in medicinal chemistry (Juber, Hamed, & Khalil, 2020).
Characterization and Biological Evaluation : 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally related to the compound of interest, have been synthesized and their structures established using various spectral data. These compounds were evaluated for in vitro cytotoxic activity against cancer cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Reactions and Derivatives Formation : Studies on 4H-Pyran-4-thiones, related to the structural motif of the compound , reveal their reaction patterns with various agents like ammonia, hydrazine, and guanidine, leading to the formation of pyridazines, pyrazoles, and other derivatives. Such research aids in understanding the chemical behavior and potential applications of these compounds in various domains, including pharmaceuticals (BessoHiromichi, ImafukuKimiaki, & MatsumuraHisashi, 1978).
Pharmacological Profiles : Studies on imidazo[1,2-a]pyridines and analogues, related to the structural framework of the compound of interest, have led to the identification of compounds with gastric antisecretory and cytoprotective properties. These compounds have been evaluated as potential antiulcer agents, indicating the significance of structural analogues in therapeutic applications (Kaminski et al., 1987).
Biological Activities and Applications
The compound and its structural analogues have shown various biological activities, suggesting potential applications in drug development and other scientific research areas.
Cytotoxicity and CNS Activities : Studies on compounds like 6-(Variously substituted)-3-methoxy(imidazo[1,2-b]pyridazines have examined their activities in the central nervous system, revealing binding affinities to rat brain membrane and indicating their relevance in neuroscience and pharmacology research (Barlin et al., 1992).
Antioxidant Activity : Compounds bearing the Benzo[B]Furan Moiety, structurally related to the compound of interest, have been synthesized and evaluated for their antioxidant activities. Such studies highlight the potential of these compounds in oxidative stress-related conditions and their applications in developing therapeutic agents (Abdel-Motaal, Kandeel, Abou-Elzahab, & Elghareeb, 2017).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Methoxybenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 4-methoxybenzylthiol under basic conditions.
Attachment of the 1H-Pyrazol-1-yl Group: The final step involves the reaction of the intermediate compound with 1H-pyrazole, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-13-5-3-12(4-6-13)11-21-15-8-7-14(17-18-15)19-10-2-9-16-19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRMLAAKUUYBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)
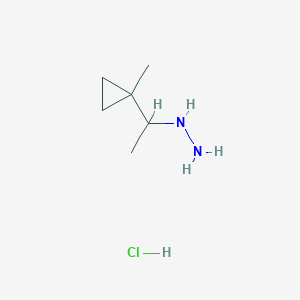
![4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2643648.png)
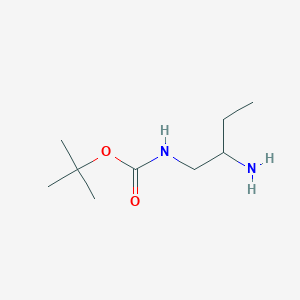
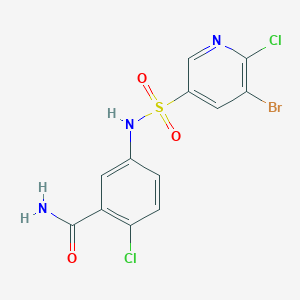
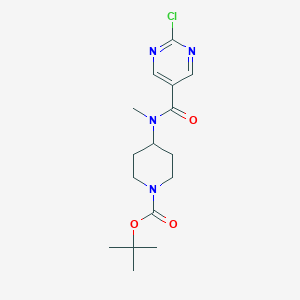
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)
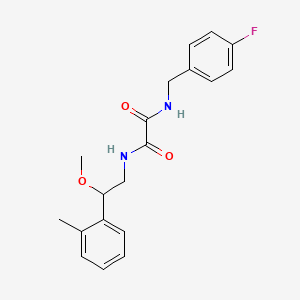
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643661.png)
![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2643664.png)
